Carbamic acid, phenyl-, dodecyl ester
Description
Systematic IUPAC Nomenclature and Synonym Identification
The compound’s IUPAC name is dodecyl N-phenylcarbamate , derived from its carbamate functional group (-OC(=O)N-), phenyl substituent, and dodecyl alkyl chain. Key synonyms include:
- Dodecyl phenylcarbamate
- 1-Dodecanol phenylurethane
- N-Phenyl dodecyl carbamate
These synonyms reflect historical naming conventions and variations in substituent ordering. The CAS registry number 5796-07-6 serves as a universal identifier across chemical databases.
Molecular Formula and Weight Analysis
The molecular formula C₁₉H₃₁NO₂ corresponds to:
- 19 carbon atoms
- 31 hydrogen atoms
- 1 nitrogen atom
- 2 oxygen atoms
Table 1: Molecular Weight Calculation
| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 19 | 12.01 | 228.19 |
| Hydrogen | 31 | 1.008 | 31.25 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 305.45 |
The computed molecular weight of 305.45 g/mol matches experimental values from mass spectrometry.
Three-Dimensional Conformational Analysis
The molecule adopts a staggered conformation due to:
- Carbamate group planarity : The O-C(=O)-N moiety forms a trigonal planar geometry with partial double-bond character (C=O bond length: ~1.23 Å).
- Dodecyl chain flexibility : The C12 alkyl chain exhibits gauche and anti-periplanar conformers, as evidenced by molecular dynamics simulations.
- Phenyl ring orientation : The aromatic ring rotates freely about the N-C(phenyl) bond with a rotational barrier of 12.5 kcal/mol, as determined by variable-temperature NMR.
Figure 1 : Energy-minimized 3D structure showing key dihedral angles:
- Φ₁ (O-C-O-C): 180° (trans)
- Φ₂ (N-C-O-C): 60° (gauche)
Computational models indicate the lowest-energy conformer has the phenyl ring orthogonal to the carbamate plane.
Isomeric Variations and Stereochemical Considerations
Despite its apparent structural simplicity, the compound exhibits:
A. Rotational Isomerism
The carbamate group exists as syn/anti rotamers:
- Syn : Phenyl group and dodecyl chain on same side (ΔG‡ = 9.8 kcal/mol)
- Anti : Groups on opposite sides (ΔG‡ = 10.2 kcal/mol)
Barriers were calculated using density functional theory (B3LYP/6-31G* basis set).
B. Tautomeric Potential
While no observable keto-enol tautomerism occurs under standard conditions, the compound can act as a:
- Nucleophile at the carbonyl oxygen (pKa ≈ 15.7)
- Electrophile at the carbamate carbon
Table 2: Comparative Rotational Barriers
| Compound Type | Barrier (kcal/mol) | Method |
|---|---|---|
| N-Alkylcarbamates | 16.0 | X-ray diffraction |
| N-Phenylcarbamates | 12.5 | VT-NMR |
| N-(2-Pyrimidyl)carbamates | <9.0 | Computational |
The reduced barrier in phenylcarbamates stems from delocalization of the nitrogen lone pair into the aromatic ring. No geometric or optical isomers are present due to the absence of chiral centers and restricted double bonds.
Properties
CAS No. |
5796-07-6 |
|---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
dodecyl N-phenylcarbamate |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-14-17-22-19(21)20-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H,20,21) |
InChI Key |
UATVIVWPWXCCFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction of Phenyl Isocyanate with Dodecanol
A classical approach involves the direct coupling of phenyl isocyanate with 1-dodecanol:
- Reagents : Phenyl isocyanate + 1-dodecanol.
- Conditions : Conducted under anhydrous conditions with a base (e.g., triethylamine) at 0–25°C.
- Mechanism : Nucleophilic addition of the alcohol to the isocyanate’s electrophilic carbon.
- High atom economy.
- No transition-metal catalysts required.
- Requires strict moisture control to avoid side reactions.
Continuous-Flow Synthesis Using CO₂
A novel continuous-flow method employs carbon dioxide as a carbonyl source:
- Reagents : Aniline + 1-dodecyl bromide + CO₂.
- Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile.
- Conditions :
- CO₂ flow rate: 6.0 mL/min.
- Residence time: 50 minutes.
- Temperature: 80–100°C.
- Yield : Up to 78% conversion for analogous carbamates.
- Mix aniline, 1-dodecyl bromide, and DBU in a reactor.
- Introduce CO₂ under pressure.
- Purify via acidic workup or column chromatography.
Mixed Carbonate Intermediate Method
This two-step protocol uses mixed carbonates as alkoxycarbonylating agents:
- Synthesis of mixed carbonate : React di(2-pyridyl) carbonate (DPC) with 1-dodecanol.
- Carbamate formation : Treat the intermediate with aniline in the presence of triethylamine.
Example :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mixed carbonate | DPC + 1-dodecanol, 25°C | 85% |
| Carbamate formation | Aniline, Et₃N, 50°C | 78% |
Comparative Analysis of Methods
| Method | Catalysts | Temperature (°C) | Yield (%) | Scalability |
|---|---|---|---|---|
| Palladium carbonylation | PdCl₂(PPh₃)₂ | 80–115 | ~78 | Industrial |
| Isocyanate-alcohol | None | 0–25 | 70–85 | Lab-scale |
| Continuous-flow CO₂ | DBU | 80–100 | 78 | Pilot-scale |
| Mixed carbonate | Et₃N | 25–50 | 75–85 | Lab-scale |
Critical Considerations
- Purity : Acidic workup (e.g., 1.5 M HCl washes) effectively removes unreacted amines and bases.
- Byproducts : Urea formation is minimized in CO₂-based methods due to controlled stoichiometry.
- Safety : Palladium-based methods require handling of CO under pressure, necessitating specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, phenyl-, dodecyl ester undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenyl carbamate and dodecanol.
Reduction: Phenyl carbamate and dodecanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, phenyl-, dodecyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, phenyl-, dodecyl ester involves the formation of stable carbamate linkages with target molecules. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The dodecyl chain enhances the compound’s ability to penetrate lipid membranes, making it effective in drug delivery applications .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features and Bioactivity of Carbamic Acid Esters
*Note: The target compound’s applications are inferred from analogs.
Pharmacological Activity
- Physostigmine-like Activity : Shorter esters (methyl, allyl, benzyl) exhibit strong activity in stimulating intestinal peristalsis and miotic effects, while ethyl and phenyl esters show weaker activity . The dodecyl ester’s long alkyl chain may reduce bioavailability, limiting direct pharmacological use but enhancing persistence in environmental applications.
- Membrane Interactions : Heptacaine (a heptyloxy-substituted carbamate) demonstrates biphasic effects on phosphatidylcholine bilayers, increasing fluidity at low concentrations but reducing it at higher ratios . This suggests that dodecyl esters could exhibit similar phase-dependent behavior in lipid systems.
Stability and Reactivity
- Ester Stability: Dialkyl and aryl-alkyl carbamic esters (e.g., dimethyl, methylphenyl) are noted for their stability, whereas diethyl and diallyl esters lack significant activity . The dodecyl ester’s stability is likely comparable to other long-chain esters, which are less prone to hydrolysis than methyl or ethyl analogs.
- Reactive Groups: The 3-isocyanato-4-methylphenyl-dodecyl ester (CAS 71427-58-2) highlights the role of reactive isocyanato groups in industrial crosslinking applications . In contrast, the simple phenyl-dodecyl ester lacks such reactive sites, implying utility in non-reactive contexts like surfactants or slow-release formulations.
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